7-Chloro-1H-indazole-5-carbonitrile
Overview
Description
7-Chloro-1H-indazole-5-carbonitrile is a chemical compound with the CAS Number: 1031417-56-7 . It has a molecular weight of 177.59 . It is usually found in powder form .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been the subject of recent research . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H4ClN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H, (H,11,12) .Chemical Reactions Analysis
The synthesis of 1H-indazoles, such as this compound, can be achieved through a Cu(OAc)2-catalyzed reaction that forms an N–N bond . This process involves the use of oxygen as the terminal oxidant .Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 177.59 .Scientific Research Applications
Spectroscopic and Photophysical Properties
The compound 7-Chloro-1H-indazole-5-carbonitrile and its derivatives exhibit significant properties in spectroscopy and photophysics. A study synthesized a fluorescent derivative and investigated its optimized structural parameters, spectroscopic (FT-IR and NMR), electronic, and photophysical properties using density functional theory calculations. The compound demonstrated absorption spectra in the 326–386 nm range and emission bands in the 375–403 nm range in various solvents, indicating potential applications in fluorescence studies and materials science (Singh, Singh, & Khurana, 2017).
Biological Activities
Some derivatives of this compound, such as 1H-indazole-7-carbonitrile, have been studied for their inhibitory effects on nitric oxide synthases (NOS), displaying potency and selectivity for certain NOS types. This indicates potential therapeutic applications, particularly in conditions where NOS activity is implicated (Cottyn et al., 2008).
Chemical Transformations and Synthesis
The compound also plays a crucial role in various chemical transformations. For example, 2-(4-Chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles have been converted into 3-aminoindole-2-carbonitriles using triphenylphosphine, illustrating its utility in synthesizing complex organic molecules with potential applications in drug discovery and material science (Michaelidou & Koutentis, 2009).
Antimicrobial Activity
Certain derivatives synthesized from this compound have shown notable antimicrobial activity. For instance, compounds synthesized via GdCl(3) catalyzed Grieco condensation were tested against various bacterial and fungal species, with some showing significant activity. This points to the potential use of these compounds in developing new antimicrobial agents (Yakaiah et al., 2008).
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have shown potential as anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive agents .
Mode of Action
It’s known that indazole derivatives can bind with high affinity to multiple receptors, which can lead to various therapeutic effects .
Biochemical Pathways
Indazole derivatives have been found to inhibit cell growth, suggesting they may interact with pathways involved in cell proliferation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with multiple receptors and exhibit a broad spectrum of biological activities
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, suggesting that 7-Chloro-1H-indazole-5-carbonitrile may have similar effects
Properties
IUPAC Name |
7-chloro-1H-indazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-5(3-10)1-6-4-11-12-8(6)7/h1-2,4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEABSZATGDAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293721 | |
Record name | 7-Chloro-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031417-56-7 | |
Record name | 7-Chloro-1H-indazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-indazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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